Defined Precursor-to-Product Ion Mass Transition for Selective Quantification (m/z 412.2 → 271.1)
Ezetimibe-d4 Diol Impurity provides a chromatographically co-eluting but mass-distinguishable internal standard for the unlabeled diol impurity. The MRM transition for the d4-labeled analog is m/z 412.2 → 271.1, compared to m/z 408.2 → 271.0 for unlabeled ezetimibe (and its diol impurity, which shares the core structure) [1]. This +4 Da shift eliminates signal cross-talk between analyte and internal standard channels, a risk that persists when using non-deuterated structural analogs that may share fragment ions .
| Evidence Dimension | MRM precursor → product ion transition (negative ESI mode) |
|---|---|
| Target Compound Data | m/z 412.2 → 271.1 (Ezetimibe-d4 Diol Impurity) |
| Comparator Or Baseline | m/z 408.2 → 271.0 (unlabeled Ezetimibe / Ezetimibe Diol Impurity) |
| Quantified Difference | Δm/z = +4.0 Da (precursor ion) |
| Conditions | Waters ACQUITY UPLC BEH C18 column (2.1×50 mm, 1.7 μm); 0.1% acetic acid in acetonitrile / 0.1% acetic acid in water gradient at 0.2 mL/min; ESI negative ion mode [1] |
Why This Matters
The +4 Da mass shift enables co-eluting internal standardization with zero analyte/IS channel interference, a prerequisite for ICH-compliant impurity quantification that unlabeled analogs cannot satisfy.
- [1] GUO Jianjun et al. Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS. Chin J Mod Appl Pharm, 2020, 37(15): 1856-1861. DOI: 10.13748/j.cnki.issn1007-7693.2020.15.010. View Source
